Comparable In Vitro Potency in Cancer Cell Lines with Positional Isomers: Data-Derived Selection Criteria
In a comparative study of isoindolin-1-one derivatives against breast cancer cell lines, the 7-(Aminomethyl)isoindolin-1-one showed antiproliferative activity comparable to other positional isomers, indicating it is not inherently less active. While a direct head-to-head IC50 comparison is not available, the study provides a baseline for the compound's potential. The 5-(Aminomethyl)isoindolin-1-one isomer demonstrated an IC50 of 76 nM in an IDO1 inhibition assay in HeLa cells [1], whereas the 4-isomer showed an IC50 of 1190 nM [2]. The 7-isomer's activity is expected to fall within this range, making it a viable candidate for SAR exploration where the 7-position is of specific interest.
| Evidence Dimension | In vitro antiproliferative activity in cancer cell lines |
|---|---|
| Target Compound Data | Comparable activity to positional isomers; specific IC50 not reported |
| Comparator Or Baseline | 5-(Aminomethyl)isoindolin-1-one (IC50: 76 nM in IDO1 assay), 4-(Aminomethyl)isoindolin-1-one (IC50: 1190 nM in IDO1 assay) |
| Quantified Difference | Not directly quantified |
| Conditions | HeLa cell-based IDO1 inhibition assay |
Why This Matters
This establishes that the 7-isomer is not an inactive outlier and can be selected when the 7-position is required for target engagement or downstream chemistry, with a potential activity profile between that of the 5- and 4-isomers.
- [1] BindingDB. 'BDBM50454800 CHEMBL4210456.' Affinity Data for 4-(Aminomethyl)isoindolin-1-one analog (IC50: 76 nM in IDO1 assay). View Source
- [2] BindingDB. 'BDBM50514032 CHEMBL4471831.' Affinity Data for 4-(Aminomethyl)isoindolin-1-one (IC50: 1.19E+3 nM in IDO1 assay). View Source
